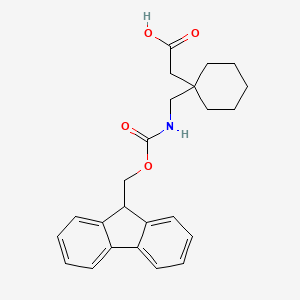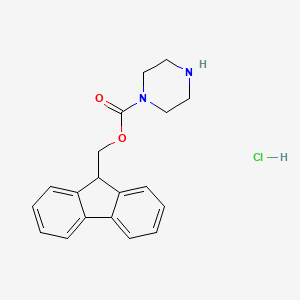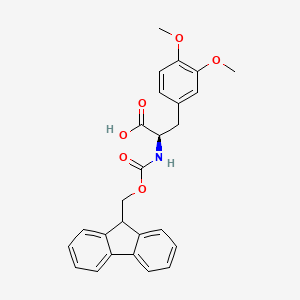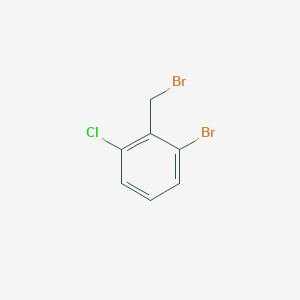
2-Bromo-6-chlorobenzyl bromide
Descripción general
Descripción
Synthesis Analysis
The synthesis of related brominated and chlorinated compounds involves multiple steps, including esterification, etherification, hydrolysis, cyclization, and bromination. For instance, 2-Bromo-6-chloro-3(2H)-benzofuranone was synthesized from 4-chloro salicylic acid using a novel method that resulted in a total yield of 19% . This suggests that the synthesis of 2-Bromo-6-chlorobenzyl bromide could also involve a multi-step process starting from a suitable aromatic compound.
Molecular Structure Analysis
The molecular structure of halogenated benzene derivatives has been studied using various techniques. For example, the crystal structure of p-bromochlorobenzene was investigated, revealing the space group and the number of molecules in the unit cell . Similarly, the molecular geometries of benzyl chloride and bromide were investigated by electron diffraction . These studies indicate that the molecular structure of 2-Bromo-6-chlorobenzyl bromide could be elucidated using similar experimental methods or theoretical calculations.
Chemical Reactions Analysis
Brominated compounds exhibit high reactivity towards various inorganic and organic compounds. For example, hypobromous acid (HOBr), a bromine species, reacts fast with many inorganic compounds such as ammonia, iodide, and sulfite, and with organic compounds like phenolic groups, amines, and sulfamides . This high reactivity suggests that 2-Bromo-6-chlorobenzyl bromide may also participate in various chemical reactions, potentially as an electrophile in substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated and chlorinated benzene derivatives can be inferred from studies on similar compounds. For instance, the vibrational properties and molecular geometry of 2-bromo-1,4-dichlorobenzene were investigated using experimental and theoretical methods, revealing higher electronic density and potential nonlinear optical properties . The dissociative electron attachment to bromo-chlorobenzenes was studied, showing temperature-dependent ion yields . These findings suggest that 2-Bromo-6-chlorobenzyl bromide may have distinct physical and chemical properties that could be explored using similar computational and spectroscopic methods.
Aplicaciones Científicas De Investigación
Computational and Spectroscopic Study : 2-Bromo-6-chlorobenzyl bromide, along with similar compounds, has been subject to comprehensive computational and spectroscopic studies. These studies involve the evaluation of molecular geometry, Nuclear Magnetic Resonance (NMR) analysis, and Nonlinear Optical (NLO) properties. Such research is crucial for understanding the fundamental properties of these compounds and their potential applications in various fields, including material science and pharmaceuticals (Vennila et al., 2018).
Regioselective Palladium-Catalyzed Direct Arylation : This compound has been used in the regioselective palladium-catalyzed arylation of thiophene derivatives. The unique properties of 2-Bromo-6-chlorobenzyl bromide allow for selective modification of thiophene molecules, which is significant in the synthesis of complex organic compounds (Jin, Bheeter, & Doucet, 2014).
Synthesis and Structural Characterization of CCR5 Antagonists : This compound has been integral in the synthesis and characterization of new CCR5 antagonists. These antagonists are significant in medical research, particularly for their potential use in treating various diseases (Cheng De-ju, 2015).
Temperature-Dependent Studies in Electron Attachment : Research has been conducted on the temperature dependence of dissociative electron attachment to molecules similar to 2-Bromo-6-chlorobenzyl bromide. Understanding how these molecules interact with electrons at different temperatures is crucial for applications in physical chemistry and materials science (Mahmoodi-Darian et al., 2010).
Synthesis of N-allyl-4-piperidyl Benzamide Derivatives : The compound has also been used in synthesizing benzamide derivatives, highlighting its versatility in organic synthesis and the development of novel chemical entities (Cheng De-ju, 2014).
Safety and Hazards
Propiedades
IUPAC Name |
1-bromo-2-(bromomethyl)-3-chlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2Cl/c8-4-5-6(9)2-1-3-7(5)10/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZWBOMWAKYLIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373604 | |
| Record name | 2-Bromo-6-chlorobenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
75002-98-1 | |
| Record name | 2-Bromo-6-chlorobenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 75002-98-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

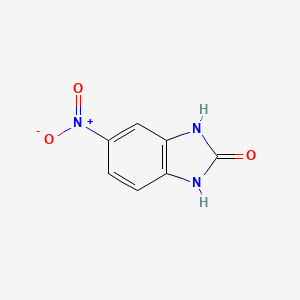






![(4R)-4-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-(1H-indol-3-yl)pentanoic acid](/img/structure/B1333999.png)

